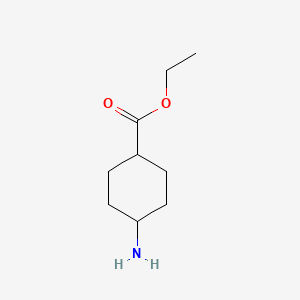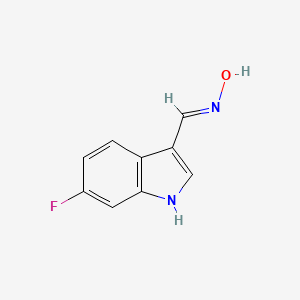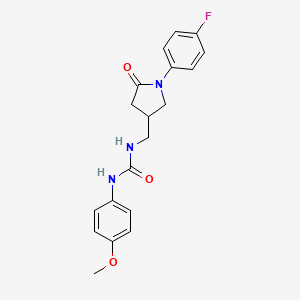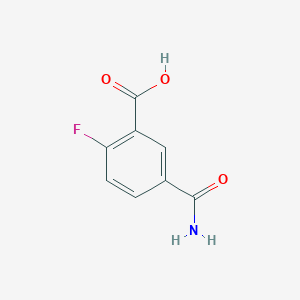![molecular formula C18H16ClN3O2 B3008378 4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 338750-93-9](/img/structure/B3008378.png)
4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical with a unique structure that has attracted attention from researchers in various fields. It contains a total of 35 bonds, including 23 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 secondary amine (aromatic), and 1 hydrazone .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 35 bonds, 23 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 secondary amine (aromatic), and 1 hydrazone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 341.79 . Other properties such as melting point, boiling point, and density are not well-documented in the available literature .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
A review highlights the importance of derivatives similar to the target compound as building blocks in the synthesis of a wide range of heterocyclic compounds. These derivatives exhibit unique reactivity, enabling mild reaction conditions for generating versatile cynomethylene dyes and heterocycles from a plethora of precursors. This versatility underpins their application in creating complex molecular architectures found in pharmaceuticals and dyes, underscoring their pivotal role in synthetic chemistry (Gomaa & Ali, 2020).
Antimicrobial and Antitumor Agents
Another research dimension explores the Knoevenagel condensation products, where derivatives similar to the target compound serve as key intermediates. These products have shown significant potential as antimicrobial and antitumor agents, indicating the compound's relevance in medicinal chemistry for developing new therapeutic agents. The ability to undergo Knoevenagel condensation makes these derivatives crucial for synthesizing bioactive molecules with potential applications in cancer therapy and infection control (Tokala, Bora, & Shankaraiah, 2022).
Antioxidant Properties
Research on isoxazolone derivatives, which can be synthesized from precursors including the target compound, reveals their significant biological and medicinal properties, including antioxidant capabilities. These derivatives constitute excellent intermediates for various heterocycles, showcasing their broad applicability in developing compounds with potential health benefits, particularly in combating oxidative stress-related diseases (Laroum, Boulcina, Bensouici, & Debache, 2019).
Development of Liquid Crystal Materials
The compound and its derivatives also find applications in the development of liquid crystal materials. Methylene-linked liquid crystal dimers, including structures related to the target compound, exhibit unique transitional properties, such as the formation of twist-bend nematic phases. These materials are critical for advancing liquid crystal display technologies, highlighting the compound's contribution to materials science (Henderson & Imrie, 2011).
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)iminomethyl]-5-ethoxy-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-2-24-17-16(12-20-14-10-8-13(19)9-11-14)18(23)22(21-17)15-6-4-3-5-7-15/h3-12,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNDFNXNXOCOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N,N-dipropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B3008295.png)

![3-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3008297.png)
![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B3008299.png)
![4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide](/img/structure/B3008300.png)


![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3008305.png)


![2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile;1,4-dioxane](/img/structure/B3008311.png)
![(E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate](/img/structure/B3008313.png)

